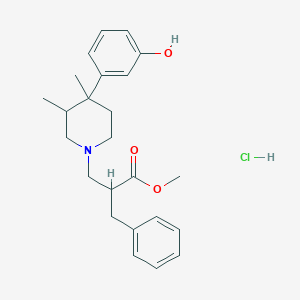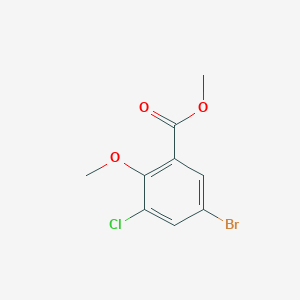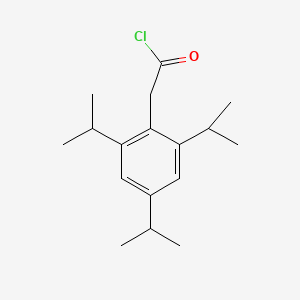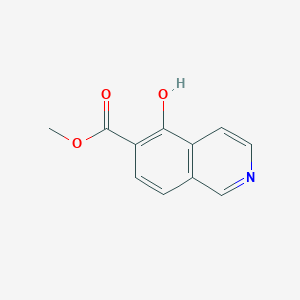
Methyl 5-hydroxyisoquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-hydroxyisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxyisoquinoline-6-carboxylate typically involves the esterification of 5-Hydroxy-6-isoquinolinecarboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial production process.
化学反応の分析
Types of Reactions
Methyl 5-hydroxyisoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-6-isoquinolinecarboxylic acid methyl ester.
Reduction: Formation of 5-hydroxy-6-isoquinolinecarbinol.
Substitution: Formation of 5-halo-6-isoquinolinecarboxylic acid methyl ester.
科学的研究の応用
Methyl 5-hydroxyisoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 5-hydroxyisoquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
5-Hydroxy-3-pyridinecarboxylic acid methyl ester: Similar in structure but with a pyridine ring instead of isoquinoline.
6-Isoquinolinecarboxylic acid, 5-hydroxy-, methyl ester: A closely related compound with slight variations in functional groups.
Uniqueness
Methyl 5-hydroxyisoquinoline-6-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its isoquinoline backbone provides a versatile scaffold for the development of novel compounds with potential therapeutic applications.
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
methyl 5-hydroxyisoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13/h2-6,13H,1H3 |
InChIキー |
QQRJNTPXTCAFHZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(C=C1)C=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


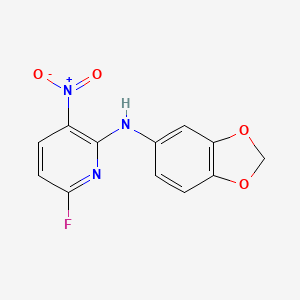
![4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B8545751.png)
![7-(Aziridin-1-yl)-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8545753.png)
![Dibenzo[b,E]thiepin-11-ol, 2-chloro-11-ethenyl-](/img/structure/B8545755.png)
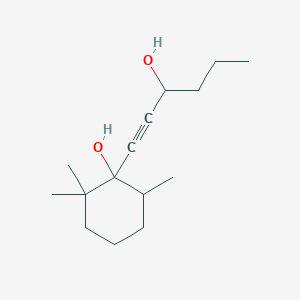
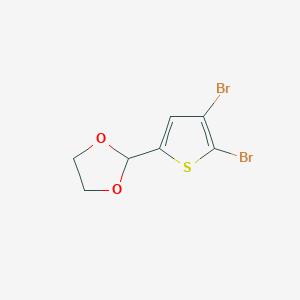
![Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate](/img/structure/B8545778.png)
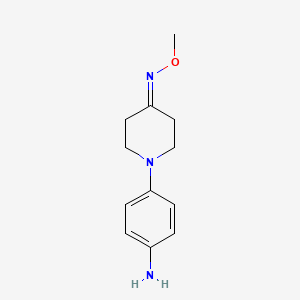
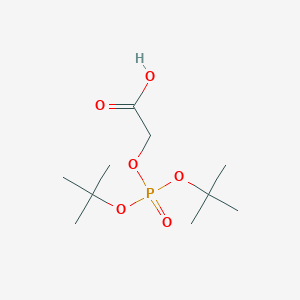
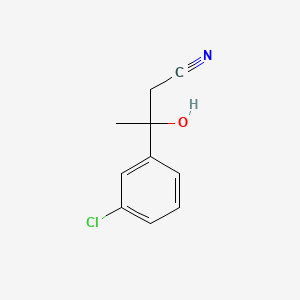
![Imidazo[1,2-a]pyrimidine, 3-(tributylstannyl)-7-(trifluoromethyl)-](/img/structure/B8545797.png)
